REACTION_SMILES
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[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:1][NH:2][NH2:3].[O:4]=[C:5]1[N:6]([N:15]([C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH:23]2[CH2:24][O:25][CH2:26][CH2:27]2)[C:13](=[O:14])[c:8]2[c:7]1[cH:12][cH:11][cH:10][cH:9]2>>[NH2:6][N:15]([C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH:23]1[CH2:24][O:25][CH2:26][CH2:27]1
|
Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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C1CCOC1
|
Name
|
CNN
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(C)(C)OC(=O)N(C1CCOC1)N1C(=O)c2ccccc2C1=O
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Name
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|
Type
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product
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Smiles
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CC(C)(C)OC(=O)N(N)C1CCOC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:1][NH:2][NH2:3].[O:4]=[C:5]1[N:6]([N:15]([C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH:23]2[CH2:24][O:25][CH2:26][CH2:27]2)[C:13](=[O:14])[c:8]2[c:7]1[cH:12][cH:11][cH:10][cH:9]2>>[NH2:6][N:15]([C:16]([O:17][C:18]([CH3:19])([CH3:20])[CH3:21])=[O:22])[CH:23]1[CH2:24][O:25][CH2:26][CH2:27]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CNN
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N(C1CCOC1)N1C(=O)c2ccccc2C1=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N(N)C1CCOC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |